molecular formula C15H18N2O3S B11689748 Butyl 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate

Butyl 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate

Cat. No.: B11689748
M. Wt: 306.4 g/mol
InChI Key: AMZHFXUGOACXDN-UHFFFAOYSA-N
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Description

Butyl 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate is a chemical compound that belongs to the class of oxadiazole derivatives

Preparation Methods

The synthesis of Butyl 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate typically involves the reaction of 4-methylbenzoic acid hydrazide with carbon disulfide and potassium hydroxide to form the corresponding potassium salt. This intermediate is then reacted with butyl bromoacetate under reflux conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require purification steps like recrystallization or column chromatography .

Chemical Reactions Analysis

Butyl 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate undergoes various chemical reactions, including:

Scientific Research Applications

Butyl 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Butyl 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Butyl 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate can be compared with other oxadiazole derivatives such as:

This compound stands out due to its unique combination of a butyl ester group and an oxadiazole ring, which imparts specific chemical and biological properties that are valuable in various research and industrial contexts.

Properties

Molecular Formula

C15H18N2O3S

Molecular Weight

306.4 g/mol

IUPAC Name

butyl 2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate

InChI

InChI=1S/C15H18N2O3S/c1-3-4-9-19-13(18)10-21-15-17-16-14(20-15)12-7-5-11(2)6-8-12/h5-8H,3-4,9-10H2,1-2H3

InChI Key

AMZHFXUGOACXDN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)C

Origin of Product

United States

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